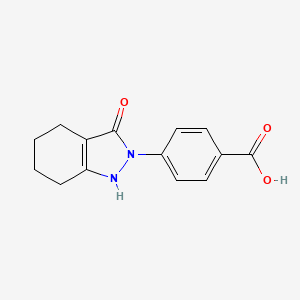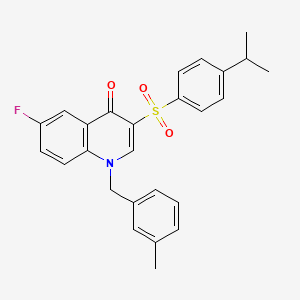
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of compounds. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. In recent years, there has been growing interest in the potential therapeutic applications of this compound in the treatment of various inflammatory and autoimmune diseases.
作用机制
The mechanism of action of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is primarily through its inhibition of this compound. This compound is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates inflammation and immune responses. By inhibiting this compound, this compound increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and immunomodulatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and macrophages. It has also been shown to have antioxidant and neuroprotective effects in certain models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one for lab experiments is its high potency and selectivity for this compound. This makes it a useful tool for investigating the role of this compound in various biological processes and disease models. However, one limitation of the compound is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one. One area of interest is in the development of novel therapeutic agents based on the compound for the treatment of various inflammatory and autoimmune diseases. Another potential direction is in the investigation of the compound's effects on other signaling pathways and biological processes beyond this compound inhibition. Finally, there is also potential for the development of new synthetic methods for the compound that could improve its solubility and other properties.
合成方法
The synthesis of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of several chemical reagents and catalysts. The synthesis typically begins with the preparation of a suitable starting material, which is then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method may vary depending on the specific application and requirements of the compound.
科学研究应用
The primary scientific research application of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is in the field of drug discovery and development. The compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases. It has also been investigated as a potential treatment for other conditions such as cancer, neurodegenerative disorders, and infectious diseases.
属性
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-17(2)20-7-10-22(11-8-20)32(30,31)25-16-28(15-19-6-4-5-18(3)13-19)24-12-9-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJHIOOPAMLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

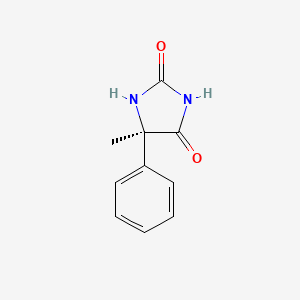
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
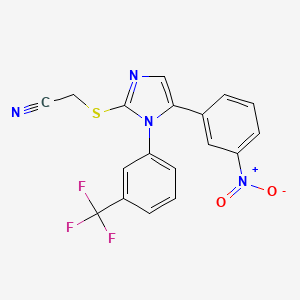
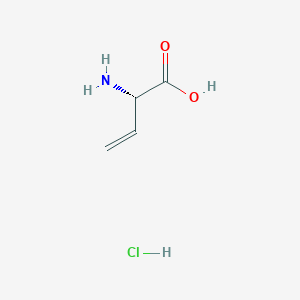
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)
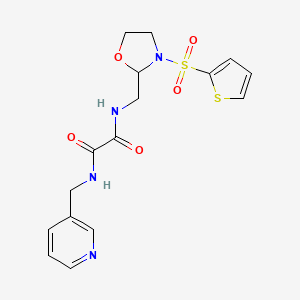

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2955599.png)
![2-Amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2955600.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2955601.png)
![Methyl 2-[({[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}acetyl)amino]-4-chlorobenzoate](/img/structure/B2955602.png)
![N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2955603.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2955604.png)
